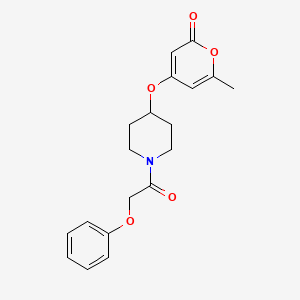![molecular formula C10H10BrN3 B2993716 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine CAS No. 1713162-94-7](/img/structure/B2993716.png)
6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H10BrN3 . It is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.115. More detailed physical and chemical properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophilic Substitutions
The compound has been utilized in the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Electrophilic substitution reactions of these compounds have led to the formation of 6-substituted derivatives, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis (Atta, 2011).
Antimicrobial and Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. These activities are attributed to the structural features of the compounds, which have been explored for their potential in treating various diseases (Ali et al., 2003); (Metwally & Deeb, 2018).
Synthetic Methodology Development
The compound serves as a key intermediate in the development of synthetic methodologies, enabling the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. These methodologies facilitate the efficient and selective preparation of compounds for further chemical and pharmacological studies (Catalano et al., 2015).
Novel Functional Fluorophores
Pyrazolo[1,5-a]pyrimidines have been utilized as strategic intermediates for the preparation of novel functional fluorophores. These compounds exhibit significant fluorescence properties, making them potential candidates for use as fluorescent probes in biological and environmental applications (Castillo et al., 2018).
Corrosion Inhibition
In addition to their biological applications, derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their potential as corrosion inhibitors for ferrous alloys in cooling water systems. This application highlights the multifaceted utility of these compounds beyond pharmaceuticals (Mahgoub et al., 2010).
Wirkmechanismus
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biological activities, including anti-inflammatory and neuroprotective effects .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives are often involved in interactions with various enzymes and receptors, leading to changes in cellular processes .
Result of Action
Related compounds have shown potential in treating inflammatory conditions and neurodegenerative disorders .
Zukünftige Richtungen
The pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine, continue to be a focus of research due to their potential applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic routes, potential applications, and the environmental impact of these compounds .
Eigenschaften
IUPAC Name |
6-bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-4-12-10-9(7-2-1-3-7)5-13-14(10)6-8/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQKTHFENPUUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C3N=CC(=CN3N=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2993634.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2993638.png)






![3-Phenyl-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2993648.png)

![7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B2993652.png)

